molecular formula C22H34BNO6S B1403242 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate CAS No. 1350351-53-9

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate

Cat. No.: B1403242
CAS No.: 1350351-53-9
M. Wt: 451.4 g/mol
InChI Key: AOCUONXJBFMGKF-UHFFFAOYSA-N
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Description

This compound is a boronic ester with the molecular formula C16H28BNO4 . It is also known by other names such as N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through several steps. One method involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a phenyl ring, and a boronic ester group . The InChI key for this compound is IBLQMWKHENBVJE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is an important intermediate in the synthesis of many biologically active compounds, such as crizotinib. Kong et al. (2016) describe the synthesis of a closely related compound through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting its utility in drug development processes. The total yield of the synthesis was reported to be 49.9% (Kong et al., 2016).

Intermediate for Anticancer Drugs

Zhang et al. (2018) developed a rapid and high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This highlights the compound's role in the development of cancer therapeutics. The synthetic method achieved a total yield of up to 71.4% (Zhang et al., 2018).

Building Blocks in Organic Synthesis

Guinchard et al. (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents, demonstrating their application as building blocks in organic synthesis. These sulfones behave in reactions with organometallics to give N-(Boc)hydroxylamines, illustrating the compound's versatility in synthetic applications (Guinchard et al., 2005).

Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) detailed the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in the reaction with BuLi and further with iodides of protected alcohols. This work underscores the compound's application in creating structurally diverse piperidine derivatives (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO6S/c1-20(2,3)28-19(25)24-14-12-18(13-15-24)31(26,27)17-10-8-16(9-11-17)23-29-21(4,5)22(6,7)30-23/h8-11,18H,12-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCUONXJBFMGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate

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